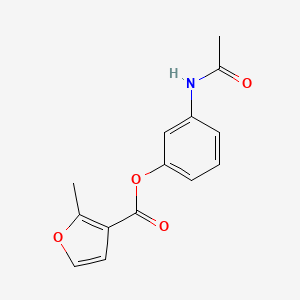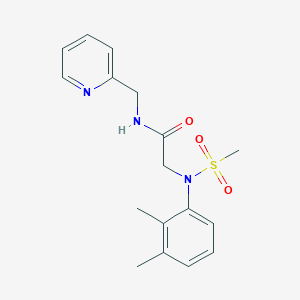![molecular formula C20H24N2O3 B5533449 2-methyl-4-(4-{[3-(3-pyridinyloxy)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5533449.png)
2-methyl-4-(4-{[3-(3-pyridinyloxy)-1-azetidinyl]carbonyl}phenyl)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds with complex structures like "2-methyl-4-(4-{[3-(3-pyridinyloxy)-1-azetidinyl]carbonyl}phenyl)-2-butanol" often involves multi-step synthetic routes that may include the formation of key intermediates such as pyridyl ketones and azetidine rings. For example, the synthesis of 3-methyl-1-(4-pyridinyl)-2-butanone, a related compound, has been achieved via acylation of 4-picoline followed by reaction with ethyl isobutyrate, demonstrating the type of methodologies that might be employed in the synthesis of our target compound (Léon, Garbay‐Jaureguiberry, & Roques, 1988).
Molecular Structure Analysis
The molecular structure of compounds similar to our target molecule has been elucidated using techniques such as X-ray crystallography. For instance, the molecular structure of a related compound, Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate, was determined to display significant conjugation within its triazene moieties, indicating a potential approach to understanding the structure of our target compound (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of functional groups like the azetidine ring and pyridyl moiety. For example, the reactivity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in human microsomes and its metabolic pathways provides insights into the potential chemical behavior of our target compound in biological systems (Smith et al., 1992).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-(3-hydroxy-3-methylbutyl)phenyl]-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,24)10-9-15-5-7-16(8-6-15)19(23)22-13-18(14-22)25-17-4-3-11-21-12-17/h3-8,11-12,18,24H,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNAHHNPDMKDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-{[3-(3-pyridinyloxy)-1-azetidinyl]carbonyl}phenyl)-2-butanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B5533376.png)
![N-{3-[2-methyl-4-(4-methylphenyl)-5-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B5533385.png)
![4-(3-methylpyridin-4-yl)-N-(pyridin-4-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5533387.png)

![2-bromo-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5533398.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5533402.png)
![4-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidine](/img/structure/B5533406.png)

![methyl {1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5533437.png)
![3-[(1-benzofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B5533438.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine](/img/structure/B5533456.png)
